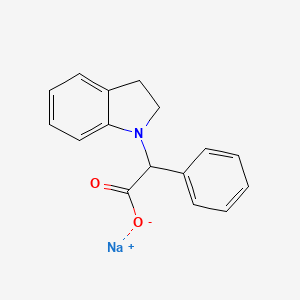

sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate

Descripción general

Descripción

Sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate typically involves the reduction of corresponding indole derivatives. One common method is the reduction of polyfunctional 2-oxindoles using various boron hydrides . The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation and nitration are common substitution reactions for indole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Boron hydrides

Substitution: Halogens (e.g., chlorine, bromine), nitric acid

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-diones, while reduction can yield various dihydroindole derivatives .

Aplicaciones Científicas De Investigación

Chemistry

Sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate is utilized as a precursor in the synthesis of various indole derivatives. Its unique structure allows for diverse chemical modifications, enabling the development of new compounds with potential biological activities.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Indole-2,3-diones |

| Reduction | Boron hydrides | Dihydroindole derivatives |

| Substitution | Halogens (e.g., Cl, Br) | Halogenated indoles |

Biology

Research indicates that this compound may possess neuroprotective and antioxidant properties. Studies have shown its potential to modulate biochemical pathways involved in neurodegenerative diseases.

Case Study: Neuroprotection

In vitro studies demonstrated that this compound could reduce oxidative stress markers in neuronal cells, suggesting its role in protecting against neurodegeneration. Further research is needed to elucidate its mechanisms of action.

Medicine

The compound is being investigated for its therapeutic potential in drug development. Particularly, it shows promise in targeting melatonin receptors, which are implicated in sleep regulation and various psychiatric disorders.

Clinical Implications:

Preliminary studies suggest that this compound may enhance the efficacy of existing treatments for insomnia and mood disorders by modulating melatonin signaling pathways.

Industry

In industrial applications, this compound is employed as an intermediate in the production of pharmaceuticals and other chemical products. Its versatility makes it valuable in developing new therapeutic agents.

Mecanismo De Acción

The mechanism of action of sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate involves its interaction with specific molecular targets and pathways. For instance, it may act on melatonin receptors, influencing circadian rhythms and exhibiting neuroprotective effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide: Known for its cytotoxic activity against cancer cells.

2-(2,3-dihydro-1H-indol-1-yl)-1-(piperazin-1-yl)ethan-1-one: Studied for its potential therapeutic applications.

Uniqueness

Sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate is unique due to its specific structure, which allows it to interact with a variety of biological targets

Actividad Biológica

Sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate, an indole derivative, has garnered attention for its diverse biological activities. This compound is primarily studied for its potential neuroprotective and antioxidant properties, along with various other pharmacological effects. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Overview of Indole Derivatives

Indole derivatives are significant in medicinal chemistry due to their broad spectrum of biological activities. This compound is part of this class and exhibits a range of effects including:

- Antioxidant Activity : Protects cells from oxidative stress.

- Neuroprotective Properties : May help in preventing neurodegenerative diseases.

- Antimicrobial Activity : Inhibits the growth of various pathogens.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Action : This compound scavenges free radicals, thereby reducing oxidative damage in cells. Studies have shown that it can enhance cellular defense mechanisms against oxidative stress.

- Neuroprotective Effects : Research indicates that this compound may interact with melatonin receptors, which play a crucial role in neuroprotection and circadian rhythm regulation .

- Anti-inflammatory Properties : The compound may inhibit pathways associated with inflammation, potentially providing therapeutic benefits in inflammatory diseases .

Antioxidant Activity

A study demonstrated that this compound exhibited significant cytoprotective activity against oxidative stress. At a concentration of 0.1 mg/mL, it achieved up to 94.7% protection compared to the standard antioxidant Trolox (96.0%) .

| Compound Concentration (mg/mL) | Cytoprotective Activity (%) |

|---|---|

| 0.1 | 94.7 |

| Trolox | 96.0 |

Neuroprotective Studies

In neuroprotection studies, this compound was found to reduce neuronal cell death in models of neurodegeneration. The compound's interaction with melatonin receptors was highlighted as a potential mechanism for its protective effects against excitotoxicity and oxidative stress .

Antimicrobial Effects

Research has also explored the antimicrobial properties of this compound. It has shown efficacy against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Propiedades

IUPAC Name |

sodium;2-(2,3-dihydroindol-1-yl)-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2.Na/c18-16(19)15(13-7-2-1-3-8-13)17-11-10-12-6-4-5-9-14(12)17;/h1-9,15H,10-11H2,(H,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEHDOKACHMQNH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(C3=CC=CC=C3)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.